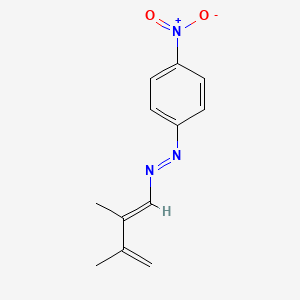![molecular formula C21H18O B14457527 1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene CAS No. 70603-15-5](/img/structure/B14457527.png)
1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is an aromatic hydrocarbon compound It is characterized by the presence of a methoxyphenyl group attached to an ethene bridge, which is further connected to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ] The reaction conditions include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation and subsequent dehydrogenation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, leading to conformational changes that enhance inhibitory neurotransmission. This modulation of GABAA receptors can potentially improve cognitive function in individuals with neurodevelopmental disorders .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural properties but lacks the methoxy group.
Dibenzofulvene: An analogue of 1,1-Diphenylethylene with different reactivity and applications.
Stilbene: Another related compound with distinct photophysical properties.
Uniqueness
1,1’-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This makes it a valuable compound for studying the modulation of GABAA receptors and exploring its potential therapeutic applications.
Propiedades
Número CAS |
70603-15-5 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(1,2-diphenylethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C21H18O/c1-22-21-15-9-8-14-19(21)20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-16H,1H3 |
Clave InChI |
MVNNPKPCPGPSCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


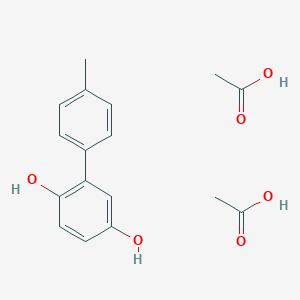
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
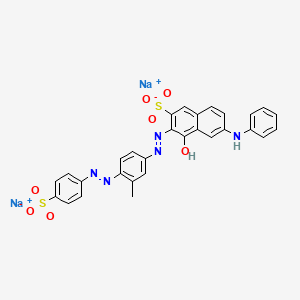

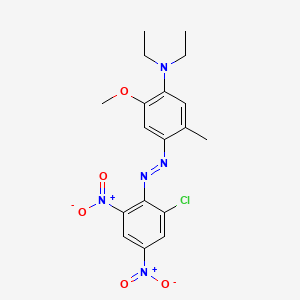
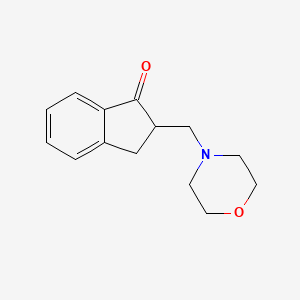

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
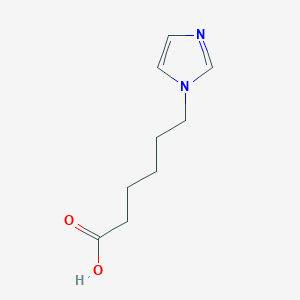
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
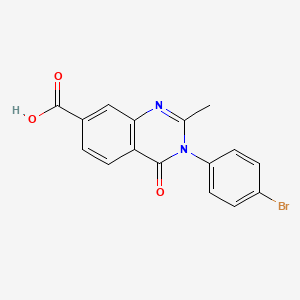
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
